molecular formula C18H22N2O3S2 B2367204 (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 692761-98-1

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2367204
CAS No.: 692761-98-1
M. Wt: 378.51
InChI Key: NJTAGSUKUUIVFT-UHFFFAOYSA-N
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Description

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that combines a mesitylsulfonyl group, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the mesitylsulfonyl group can yield mesityl-substituted piperazine derivatives .

Scientific Research Applications

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a thiophene ring.

    (4-(Mesitylsulfonyl)piperazin-1-yl)(phenyl)methanone: Contains a phenyl group instead of a thiophene ring.

Uniqueness

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

The compound (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of mesitylsulfonyl piperazine with thiophene derivatives, typically through electrophilic aromatic substitution or coupling reactions. The structural confirmation of synthesized compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antibacterial and Antifungal Properties

Research has shown that piperazine-based compounds possess antibacterial and antifungal activities. In vitro evaluations indicated that these compounds could inhibit the growth of several bacterial strains, including resistant strains, and exhibit antifungal activity against common pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with cellular metabolism.

GPR6 Modulation

The compound has been identified as a modulator of G-protein-coupled receptor 6 (GPR6), which is implicated in various neurological disorders. Studies suggest that antagonists of GPR6 can be beneficial in treating conditions such as Parkinson's disease and schizophrenia, highlighting the therapeutic potential of this compound in neuropharmacology .

Case Studies

  • Antitumor Efficacy Study : A study evaluated the effects of various piperazine derivatives on human cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent antitumor activity. The study concluded that modifications to the piperazine core could enhance biological activity .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of synthesized thiophene-piperazine derivatives. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds displaying a broad-spectrum antimicrobial profile .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntitumor12.5
(similar piperazine derivative)Antibacterial15.0
(similar thiophene derivative)Antifungal20.0

Properties

IUPAC Name

thiophen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTAGSUKUUIVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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